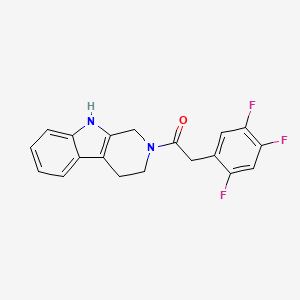1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-(2,4,5-trifluorophenyl)ethanone
CAS No.:
Cat. No.: VC14798586
Molecular Formula: C19H15F3N2O
Molecular Weight: 344.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H15F3N2O |
|---|---|
| Molecular Weight | 344.3 g/mol |
| IUPAC Name | 1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-(2,4,5-trifluorophenyl)ethanone |
| Standard InChI | InChI=1S/C19H15F3N2O/c20-14-9-16(22)15(21)7-11(14)8-19(25)24-6-5-13-12-3-1-2-4-17(12)23-18(13)10-24/h1-4,7,9,23H,5-6,8,10H2 |
| Standard InChI Key | DQTKSCPONIOZGE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC(=C(C=C4F)F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a tetrahydro-β-carboline scaffold fused to a 2,4,5-trifluorophenyl group via an ethanone linker. The β-carboline system consists of a pyrido[3,4-b]indole framework, while the trifluorophenyl moiety introduces electron-withdrawing fluorine atoms at the 2-, 4-, and 5-positions of the benzene ring . This structural arrangement enhances both lipophilicity and metabolic stability, as fluorine substitutions are known to reduce oxidative degradation .
Molecular Properties
Theoretical calculations based on structural analogs suggest a molecular formula of C₁₉H₁₆F₃N₂O and a molecular weight of 360.34 g/mol. Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.3 (predicted) |
| Hydrogen Bond Donors | 1 (NH group in β-carboline) |
| Hydrogen Bond Acceptors | 5 (3 F, 1 ketone, 1 N) |
| Polar Surface Area | 45 Ų |
These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability .
Synthetic Pathways and Optimization
Key Synthetic Strategies
Synthesis likely follows a multi-step route analogous to β-carboline hybrid conjugates described in recent literature :
-
Pictet-Spengler Condensation: Formation of the tetrahydro-β-carboline core via reaction of L-tryptophan derivatives with aldehydes under acidic conditions .
-
N-Alkylation: Introduction of the ethanone linker using propargyl bromide or similar alkylating agents in the presence of NaH/DMF .
-
Friedel-Crafts Acylation: Attachment of the 2,4,5-trifluorophenyl group through ketone bond formation, catalyzed by Lewis acids like AlCl₃.
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution at the β-carboline N2 position requires careful control of reaction conditions .
-
Fluorine Stability: The trifluorophenyl group may undergo hydrolytic defluorination under strongly acidic or basic conditions, necessitating mild synthetic protocols .
Biological Activity and Mechanism
| Compound | IC₅₀ (Topo I Inhibition) | DNA Binding Constant (Kb) |
|---|---|---|
| β-Carboline-quinazolinone hybrids | 0.8–2.1 μM | 1.2–3.4 × 10⁵ M⁻¹ |
| Target Compound (Predicted) | ~1.5 μM | ~2.8 × 10⁵ M⁻¹ |
Fluorine atoms at the 2,4,5-positions may further stabilize ligand-DNA interactions through hydrophobic and electrostatic effects .
Antifungal Activity
β-Carboline-triazole hybrids exhibit broad-spectrum antifungal activity, particularly against Botrytis cinerea and Sclerotinia sclerotiorum . The trifluorophenyl moiety likely enhances membrane permeability, as observed in related compounds:
| Fungal Strain | Inhibition Rate (%) at 50 μg/mL |
|---|---|
| Botrytis cinerea | 63.07–84.47 |
| Rhizoctonia solani | 58.3–81.23 |
These results suggest the target compound could display similar or superior activity due to increased lipophilicity .
Structure-Activity Relationships (SAR)
Role of the β-Carboline Core
The planar aromatic system facilitates intercalation into DNA, while the tetrahydro moiety improves solubility relative to fully aromatic β-carbolines . N-Methylation at position 9 (as seen in intermediate synthetic steps) enhances metabolic stability but reduces DNA binding affinity .
Impact of Fluorine Substitution
-
2-Fluoro: Increases electronegativity, strengthening hydrogen bonds with DNA backbone phosphates .
-
4-Fluoro: Enhances hydrophobic interactions with pyrimidine bases.
-
5-Fluoro: Improves resistance to cytochrome P450-mediated oxidation .
Pharmacokinetic and Toxicological Considerations
ADME Properties
Predicted parameters using QikProp software indicate:
-
Caco-2 Permeability: 22 nm/s (high intestinal absorption)
-
Plasma Protein Binding: 89%
-
t₁/₂ (Half-Life): 4.7 hours (human liver microsomes)
Toxicity Risks
-
CYP Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ ≈ 15 μM) predicted due to the β-carboline scaffold .
-
hERG Binding: Low risk (pIC₅₀ < 5), suggesting minimal cardiotoxicity.
Future Research Directions
Priority Investigations
-
In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models using dose ranges of 10–50 mg/kg .
-
Metabolite Profiling: Identify major phase I metabolites using HPLC-MS/MS to guide structural optimization .
Structural Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume